molecular formula C22H28O6 B1678622 Quassin CAS No. 76-78-8

Quassin

Cat. No.: B1678622
CAS No.: 76-78-8
M. Wt: 388.5 g/mol
InChI Key: IOSXSVZRTUWBHC-IKADVIOHSA-N
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Description

Quassin is a naturally occurring chemical compound primarily found in the bark and wood of various plant species in the Simaroubaceae family. It is renowned for being one of the most bitter substances known, with a bitter threshold of 0.08 parts per million. This compound is a white, bitter, crystalline substance that is the prototypical example of the family of quassinoids. It was first isolated in 1937 and its chemical structure was elucidated in 1961 . The compound is primarily extracted from the quassia tree, from which it gets its name .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quassin is a triterpenoid characterized by a unique structure that incorporates a polycyclic skeleton, including five rings. The core of its molecular structure is a eurymane-type skeleton, specifically classified as a tetracyclic triterpene lactone . The synthetic routes for this compound involve the oxidative degradation of triterpene derivatives. The biosynthetic precursors are similar to those of limonoids, but the exact biosynthetic pathways of quassinoids have not been fully established .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. The bark or wood of the plant is first pulverized and then soaked in water or alcohol. This solution is then subjected to several steps of purification, such as evaporation and crystallization, to yield pure this compound .

Chemical Reactions Analysis

Types of Reactions: Quassin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound .

Scientific Research Applications

Quassin has a diverse range of scientific research applications due to its pharmacological and biological activities :

Mechanism of Action

Properties

CAS No.

76-78-8

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

(2S,6S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione

InChI

InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12?,13+,15-,19?,21-,22+/m1/s1

InChI Key

IOSXSVZRTUWBHC-IKADVIOHSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2(C1C[C@@H]3[C@@]4(C2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC

SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC

Appearance

Solid powder

melting_point

221 - 222 °C

76-78-8

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Quassin;  (+)-Quassin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Quassin?

A1: While the exact mechanism of action of this compound is still under investigation, research suggests that it exerts its effects through various pathways, including:

  • Inhibition of protein synthesis: this compound has demonstrated the ability to inhibit protein synthesis in certain organisms, potentially contributing to its antiparasitic and insecticidal effects. []
  • Interaction with cellular signaling pathways: Studies have shown that this compound can modulate cellular signaling pathways, such as those involving testosterone secretion and immune responses. [, ]
  • Antioxidant and anti-inflammatory effects: Some research suggests this compound might possess antioxidant and anti-inflammatory properties, which could contribute to its potential therapeutic benefits. []

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: The downstream effects of this compound vary depending on the target and the organism. Some observed effects include:

  • Inhibition of parasite growth: this compound has shown potent antileishmanial activity by inducing nitric oxide production and modulating cytokine expression in macrophages infected with Leishmania donovani. []
  • Disruption of insect development: this compound exhibits insecticidal activity against various insect species, possibly by interfering with cuticle development and disrupting physiological processes. [, , ]
  • Modulation of hormone levels: Studies in rats have revealed that this compound can significantly reduce testosterone levels, potentially through its inhibitory effect on Leydig cells, which are responsible for testosterone production. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H28O6, and its molecular weight is 388.46 g/mol.

Q4: Is there any available spectroscopic data for this compound?

A4: Yes, various spectroscopic techniques have been employed to characterize this compound. Researchers often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate the structure and confirm the identity of this compound and its derivatives. [, , , , , ]

Q5: What is known about the stability of this compound under different conditions?

A5: Research suggests that this compound exhibits varying stability depending on the pH and presence of microorganisms:

  • pH sensitivity: One study demonstrated that this compound degrades more rapidly under basic conditions (pH 10.0) compared to acidic or neutral pH. []
  • Microbial degradation: In a study examining the allelopathic potential of Ailanthus altissima, this compound was found to decompose in non-sterile soil, suggesting microbial involvement in its degradation. []

Q6: Are there any specific applications where this compound's stability is a significant factor?

A6: Understanding this compound's stability is crucial for its potential applications, particularly in:

  • Drug formulation: Developing stable formulations for this compound-based drugs requires careful consideration of factors like pH and potential interactions with excipients to ensure optimal shelf life and therapeutic efficacy. [, ]
  • Agricultural applications: this compound's stability in different environmental conditions, such as soil pH and microbial activity, is essential for its potential use as a biopesticide. [, , ]

Q7: How does the structure of this compound relate to its biological activity?

A7: The structure-activity relationship of this compound and its derivatives is an active area of research. Studies indicate that specific structural features are crucial for its biological activities:

  • Insecticidal activity: Research suggests that the presence of certain functional groups and the overall structure of this compound contribute to its paralytic and insecticidal effects in insects like the American cockroach. []
  • Antifeedant activity: Modifications to the this compound structure can significantly impact its antifeedant properties against insects like the diamondback moth. []
  • Cytotoxicity: Structural variations in Quassinoids, including the presence or absence of specific functional groups, have been linked to differences in cytotoxicity towards tumor cells. [, , ]

Q8: What are the known toxicological properties of this compound?

A8: this compound has displayed toxicity in various experimental settings:

  • Brine shrimp lethality: this compound exhibits toxicity towards brine shrimp, highlighting its general cytotoxic potential. []
  • Reproductive toxicity in male rats: Studies in rats have revealed that this compound can negatively impact male reproductive health, affecting sperm parameters, testicular function, and hormone levels. [, , ]

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